(4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione” is a structurally complex pyrrolidine-2,3-dione derivative. Its core pyrrolidine-dione scaffold is substituted with a 3-bromophenyl group at position 5, a 6-fluoro-1,3-benzothiazole moiety at position 1, and a hydroxy(5-methylfuran-2-yl)methylidene group at position 4 in the (4E)-configuration. The benzothiazole and furan substituents introduce electron-withdrawing (fluoro) and electron-donating (furan) effects, respectively, which may influence its reactivity and biological interactions .
Properties
Molecular Formula |
C23H14BrFN2O4S |
|---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H14BrFN2O4S/c1-11-5-8-16(31-11)20(28)18-19(12-3-2-4-13(24)9-12)27(22(30)21(18)29)23-26-15-7-6-14(25)10-17(15)32-23/h2-10,19,29H,1H3 |
InChI Key |
SGHNRUDXDLERKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the bromophenyl and hydroxyfuran groups through various coupling reactions. Common reagents used in these reactions include bromine, fluorine sources, and furan derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
(4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1 Substituent Position and Halogen Effects
The 3-bromophenyl group in the target compound distinguishes it from analogues such as those in , which feature 4-bromophenyl and 4-fluorophenyl substituents on pyrazole cores. For example:
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): This pyrazole derivative has a 4-bromophenyl group, which may alter steric hindrance and electronic distribution compared to the target’s 3-bromophenyl substitution. The para-substitution likely enhances symmetry but reduces steric interactions with target proteins.
2.2 Benzothiazole Modifications
A critical comparison lies in the benzothiazole substituent. The target compound’s 6-fluoro group contrasts with the 6-ethoxy-1,3-benzothiazole analogue ().
2.3 Core Scaffold Differences
The pyrrolidine-2,3-dione core of the target compound differs from pyrazole-based analogues (). Pyrrolidine-diones exhibit greater conformational rigidity due to the fused dione ring, which may enhance binding specificity but reduce metabolic stability compared to flexible pyrazoles.
Chirality and Stereochemical Considerations
The (4E)-configuration of the target compound introduces a planar stereogenic element, contrasting with chiral analogues discussed in . For instance, Pasteur’s work on tartaric acid demonstrated that stereochemistry profoundly affects molecular recognition . The target’s fixed (4E)-geometry may limit enantiomer-related variability in activity compared to compounds with rotatable bonds or multiple stereocenters.
Hydrogen-Bonding and Crystal Packing
While direct data on the target compound’s crystallography is unavailable, highlights the role of hydrogen bonds (e.g., N–H···O, O–H···S) in stabilizing supramolecular structures .
Biological Activity
The compound (4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅BrF N₂O₃S
- Molecular Weight : 420.30 g/mol
The compound features a pyrrolidine core substituted with various functional groups, including a bromophenyl moiety and a benzothiazole ring, which are known to enhance biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to the target compound. For instance, derivatives containing benzothiazole and related structures have shown significant activity against various viruses:
- Mechanism of Action : Compounds with similar structures have been reported to inhibit viral replication by interfering with viral entry or replication processes. For example, certain thiazole derivatives were effective against herpes simplex virus (HSV) by preventing its replication in Vero cells .
-
Case Studies :
- A study demonstrated that thiazole derivatives exhibited high antiviral activity against Epstein-Barr virus (EBV) in Daudi cell cultures. The most active compound from this series showed an IC50 value of 4.5 μg/100 μl .
- Another research highlighted the antiviral effects of benzothiazole derivatives against hepatitis C virus (HCV), where specific compounds displayed notable efficacy with low cytotoxicity levels .
Cytotoxicity
The cytotoxic effects of the compound are crucial for evaluating its safety profile:
- Cytotoxicity Testing : The cytotoxicity of similar compounds is often assessed using cell viability assays such as MTT or XTT assays. For instance, a derivative was reported with a CC50 value of 600 μM, indicating a relatively low toxicity at effective antiviral concentrations .
- Comparative Analysis : The biological activity and cytotoxicity can be summarized in the following table:
| Compound | IC50 (μg/100 μl) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Thiazole Derivative A | 4.5 | 600 | 133.33 |
| Benzothiazole Derivative B | 6.0 | 400 | 66.67 |
| Target Compound | TBD | TBD | TBD |
Understanding how the compound exerts its biological effects is essential for further development:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes critical for replication, such as RNA-dependent RNA polymerase or proteases.
- Cellular Interaction : The presence of bromine and fluorine atoms in the structure may enhance binding affinity to viral proteins or host cell receptors, facilitating inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
